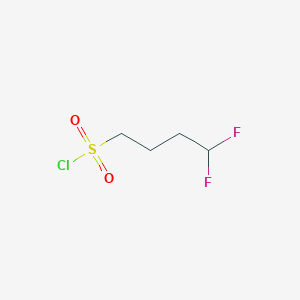

4,4-Difluorobutane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chloride Motifs in Contemporary Organic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone of modern organic synthesis, valued for their high reactivity and versatility as chemical intermediates. nbinno.comgoogle.com The strong electron-withdrawing nature of the sulfonyl group renders the chlorine atom an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. fiveable.me This inherent reactivity allows sulfonyl chlorides to serve as powerful electrophiles for the construction of a wide array of organosulfur compounds. nih.govresearchgate.net

Their primary and most widespread application is in the synthesis of sulfonamides and sulfonate esters. fiveable.menbinno.com The reaction with primary or secondary amines yields sulfonamides (R-SO₂NR'₂), a functional group that is a privileged motif in medicinal chemistry. fiveable.mesigmaaldrich.com The sulfonamide linkage is present in a vast number of pharmaceuticals, including antibiotics and antihypertensive medications. fiveable.menih.gov Similarly, reaction with alcohols provides sulfonate esters (R-SO₂OR'), which are useful as intermediates and protecting groups in multi-step synthesis. nbinno.com

Beyond these core transformations, sulfonyl chlorides are employed in diverse applications, including:

Intermediates for Dyes and Agrochemicals: They are crucial building blocks in the manufacturing of various dyes, pigments, herbicides, and pesticides. nih.govquora.com

Materials Science: Sulfonyl chloride derivatives are used to create polymers, advanced coatings, and specialized membranes, where the sulfonyl group can impart properties like thermal stability. nbinno.com

Catalysis and Protecting Group Chemistry: The sulfonyl group can be used to protect amine functionalities, and certain sulfonyl chlorides act as initiators in polymerization reactions. nih.govquora.com

The development of new methods for synthesizing sulfonyl chlorides, such as the oxidative chlorination of thiols or the conversion of primary sulfonamides, continues to be an active area of research, highlighting their unabated importance in chemical synthesis. nih.govnih.govresearchgate.net

The Strategic Role of Fluorination in Organosulfur Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sci-hub.boxmdpi.com In organosulfur chemistry, this strategic fluorination is a powerful tool for fine-tuning molecular characteristics. The unique properties of fluorine—high electronegativity, small size, and the strength of the carbon-fluorine bond—impart distinct features to the resulting compounds. mdpi.com

When fluorine is incorporated into the alkyl or aryl backbone of a sulfonyl chloride, it exerts a significant influence through its strong inductive electron-withdrawing effect. fiveable.me This effect can:

Enhance Reactivity: By withdrawing electron density, fluorine can increase the electrophilicity of the sulfur atom in the sulfonyl chloride, potentially enhancing its reactivity toward nucleophiles.

Modify Acidity and Basicity: The presence of fluorine atoms can significantly lower the pKa of nearby acidic protons and decrease the basicity of adjacent functional groups. sci-hub.box

Improve Metabolic Stability: In pharmaceutical applications, the C-F bond is exceptionally stable toward metabolic degradation, which can improve the pharmacokinetic profile and bioavailability of a drug candidate. nbinno.com

Alter Conformation and Binding: Fluorine substitution can influence molecular conformation and lipophilicity, which can lead to enhanced binding affinity with biological targets. sci-hub.box

The combination of sulfur and fluorine chemistry has enabled the synthesis of a wide range of bench-stable reagents for fluorination and fluoroalkylation, further expanding the synthetic toolkit. tandfonline.comsioc.ac.cn This synergy makes fluorinated organosulfur compounds, including sulfonyl chlorides, highly valuable for developing new pharmaceuticals, agrochemicals, and advanced materials with tailored properties. nih.gov

Overview of 4,4-Difluorobutane-1-sulfonyl chloride and Related Aliphatic Fluorinated Sulfonyl Compounds

4,4-Difluorobutane-1-sulfonyl chloride is an aliphatic sulfonyl chloride that features a gem-difluoro group at the terminal position of its butyl chain. This specific arrangement—a difluoromethylene group distal to the sulfonyl chloride moiety—positions it as an interesting building block in synthetic chemistry. The presence of the two fluorine atoms is expected to modulate the compound's properties compared to its non-fluorinated analogs, primarily through a strong inductive effect transmitted along the carbon chain.

While detailed research findings specifically on 4,4-Difluorobutane-1-sulfonyl chloride are not extensively published in peer-reviewed literature, its chemical utility can be inferred from the established reactivity of sulfonyl chlorides and the known effects of fluorination. It serves as a precursor for introducing the 4,4-difluorobutylsulfonyl moiety into various molecular scaffolds. This is particularly relevant in medicinal chemistry, where such a group could be used to probe structure-activity relationships, enhance metabolic stability, or alter lipophilicity without adding significant steric bulk.

Aliphatic sulfonyl halides, both chlorides and fluorides, are important reagents, though they can exhibit different reactivity profiles. researchgate.net Sulfonyl fluorides are generally more stable and less prone to hydrolysis than their sulfonyl chloride counterparts, but the latter are often more reactive. nih.govenamine.net The synthesis of aliphatic sulfonyl fluorides and chlorides can be achieved through various methods, including the radical functionalization of C-H bonds or the oxidation and chlorination of corresponding thiols. acs.orgnih.govresearchgate.net For gem-difluorinated structures, specific synthetic methods are often required to introduce the difluoromethylene group. nih.gov

The table below compares 4,4-Difluorobutane-1-sulfonyl chloride with its non-fluorinated analog, 4-chlorobutane-1-sulfonyl chloride, which is used in the preparation of pharmacologically active heterocyclic derivatives. chemicalbook.com

| Property | 4,4-Difluorobutane-1-sulfonyl chloride | 4-chlorobutane-1-sulfonyl chloride |

| CAS Number | 1785613-49-1 bldpharm.com | 1633-84-7 chemicalbook.com |

| Molecular Formula | C₄H₇ClF₂O₂S | C₄H₈Cl₂O₂S chemicalbook.com |

| Molecular Weight | 196.61 g/mol | 191.08 g/mol chemicalbook.com |

| Key Structural Feature | Contains a terminal -CHF₂ group | Contains a terminal -CH₂Cl group |

| Primary Synthetic Use | Precursor for 4,4-difluorobutylsulfonamides and related derivatives | Used in preparation of pregnene and androstane derivatives chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClF2O2S/c5-10(8,9)3-1-2-4(6)7/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRYOMRJWMCQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785613-49-1 | |

| Record name | 4,4-difluorobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Difluorobutane 1 Sulfonyl Chloride and Analogues

Methodologies for Carbon-Sulfur Bond Formation in Fluoroalkyl Sulfonyl Chlorides

The formation of the crucial carbon-sulfur bond in fluoroalkyl sulfonyl chlorides is a pivotal step in their synthesis. This is often accomplished through oxidative chlorosulfonation routes, which introduce both the sulfur and chlorine atoms in a single conceptual process, or by modifying existing functional groups like sulfonic acids.

Oxidative Chlorosulfonation Routes

Oxidative chlorosulfonation is a direct and efficient method for the preparation of sulfonyl chlorides from various sulfur-containing starting materials. This approach involves the oxidation of the sulfur atom and its simultaneous chlorination.

A common and effective strategy for synthesizing sulfonyl chlorides is the oxidative chlorination of thiols and their derivatives, such as disulfides and S-alkyl isothiourea salts. researchgate.netorganic-chemistry.org These precursors are often readily accessible. The general transformation involves the oxidation of the sulfur atom to a higher oxidation state and the concurrent introduction of a chlorine atom.

For instance, S-alkyl isothiourea salts, which can be prepared from alkyl halides and thiourea (B124793), undergo oxidative chlorosulfonation to yield the corresponding sulfonyl chlorides. researchgate.netorganic-chemistry.org This method is advantageous due to the use of easily handled and inexpensive starting materials. organic-chemistry.org The reaction proceeds smoothly under mild conditions, making it a practical choice for various applications. researchgate.netorganic-chemistry.org

| Precursor Type | General Structure | Product |

| Thiols | R-SH | R-SO₂Cl |

| Disulfides | R-S-S-R | R-SO₂Cl |

| Isothiourea Salts | R-S-C(=NH)NH₂·HX | R-SO₂Cl |

This table illustrates the general transformation of sulfur-containing precursors to sulfonyl chlorides.

The success of oxidative chlorosulfonation reactions hinges on the choice of appropriate oxidants and chlorinating agents. A variety of reagents have been employed for this purpose, each with its own set of advantages.

N -Chlorosuccinimide (NCS) is a versatile reagent used for the oxidative conversion of thiols and their derivatives to sulfonyl chlorides. researchgate.netresearchgate.netorganic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a chloride source and water. nih.gov NCS is considered a milder and safer alternative to gaseous chlorine. researchgate.netorganic-chemistry.org The combination of NCS with dilute hydrochloric acid has been shown to afford sulfonyl chlorides in good yields. researchgate.netorganic-chemistry.org This method is compatible with various sulfur-containing substrates, including thioacetates and disulfides. organic-chemistry.org

Sodium hypochlorite (B82951) (bleach) , in combination with hydrochloric acid, provides an economical and environmentally friendly option for the synthesis of alkanesulfonyl chlorides from S-alkyl isothiourea salts. organic-chemistry.org This method is particularly suitable for large-scale synthesis. organic-chemistry.org

Oxone® , a stable and non-toxic potassium peroxymonosulfate (B1194676) salt, is another effective oxidant for these transformations. rsc.orgresearchgate.net In conjunction with a chloride source like potassium chloride (KCl), Oxone® can efficiently convert thiols and disulfides into the corresponding sulfonyl chlorides in an aqueous medium. rsc.org This approach is noted for its simplicity, rapid reaction times, and high yields. rsc.org

| Oxidant/Chlorinating Agent | Substrate | Conditions | Yield (%) | Reference |

| N-Chlorosuccinimide (NCS)/HCl | Thioacetates, Thiols, Disulfides | Acetonitrile/Water | Good to Excellent | researchgate.netorganic-chemistry.org |

| Sodium Hypochlorite (bleach)/HCl | S-Alkyl Isothiourea Salts | Dichloromethane/Water | High | organic-chemistry.org |

| Oxone®/KCl | Thiols, Disulfides | Water | 82-98 | rsc.org |

This interactive table summarizes the use of different oxidants and chlorinating agents in the synthesis of sulfonyl chlorides.

Conversions from Sulfonic Acids and Their Derivatives

An alternative synthetic pathway to sulfonyl chlorides involves the conversion of sulfonic acids and their derivatives. This method is particularly useful when the corresponding sulfonic acid is readily available.

Sulfonic acids and their salts can be converted to sulfonyl chlorides using various chlorinating agents. nih.govlookchem.com Traditional reagents for this transformation include thionyl chloride and phosphorus pentachloride. lookchem.com More recently, milder and more efficient reagents have been developed. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) has been used for the conversion of sulfonic acids to sulfonyl chlorides. lookchem.com Another notable reagent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which allows for the efficient preparation of sulfonyl chlorides from sulfonic acids under mild, solvent-free conditions. lookchem.com

| Chlorinating Agent | Substrate | Conditions | Yield (%) | Reference |

| Thionyl Chloride/DMF | Sulfonic Acids | - | - | lookchem.com |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Sulfonic Acids | - | Good | lookchem.com |

| TAPC | Sulfonic Acids | Solvent-free, 25 °C | Excellent | lookchem.com |

This interactive table presents different chlorinating agents for the conversion of sulfonic acids to sulfonyl chlorides.

Primary sulfonamides, which are often more stable and easier to handle than the corresponding sulfonyl chlorides, can serve as precursors for their synthesis. The typically unreactive NH₂ group of the sulfonamide needs to be activated to facilitate its conversion to a sulfonyl chloride. A recently developed method utilizes a pyrylium (B1242799) salt, Pyry-BF₄, as an activating agent in combination with magnesium chloride as the chloride source. nih.govresearchgate.net This approach is distinguished by its mild reaction conditions and high chemoselectivity, allowing for the late-stage functionalization of complex molecules containing primary sulfonamide groups. nih.govresearchgate.net

Radical and Ionic Approaches in Sulfonyl Chloride Synthesis

Radical-based syntheses of sulfonyl chlorides often involve the reaction of alkanes with chlorine and sulfur dioxide, a process known as the Reed reaction. wikipedia.org This method, however, can lead to a mixture of isomers. More contemporary radical approaches may involve photoredox catalysis to couple sulfonyl chlorides with other molecules, highlighting the utility of sulfonyl chlorides as precursors to sulfonyl radicals. acs.org

Ionic pathways offer a more controlled synthesis of sulfonyl chlorides. Common methods include the oxidation of sulfur-containing compounds like thiols, disulfides, and thioacetates. organic-chemistry.org For instance, the oxidative chlorination of S-alkyl isothiourea salts provides a clean and efficient route to alkanesulfonyl chlorides. organic-chemistry.org Another ionic strategy involves the reaction of Grignard reagents with sulfuryl chloride. Furthermore, the conversion of primary sulfonamides to sulfonyl chlorides can be achieved using activating agents like pyrylium salts. nih.govnih.govresearchgate.net

| Synthetic Approach | Starting Material | Key Reagents | Description |

| Radical (Reed Reaction) | Alkane | Cl₂, SO₂ | Direct chlorosulfonation of alkanes, often yielding isomeric mixtures. wikipedia.org |

| Ionic (Oxidation) | Thiol/Disulfide | Oxidizing Agent (e.g., NCS, bleach) | Oxidation of sulfur compounds to the corresponding sulfonyl chloride. organic-chemistry.org |

| Ionic (Grignard) | Grignard Reagent (R-MgX) | SO₂Cl₂ | Reaction of a Grignard reagent with sulfuryl chloride. |

| Ionic (from Sulfonamide) | Primary Sulfonamide | Pyrylium salt, MgCl₂ | Activation of the sulfonamide for conversion to the sulfonyl chloride. nih.govresearchgate.net |

Specific Routes for Butane (B89635) Sulfonyl Chloride Scaffolds (e.g., from 1,4-Dibromobutane)

For the synthesis of butane sulfonyl chloride, 1,4-disubstituted butanes like 1,4-dibromobutane (B41627) serve as versatile starting materials. A common strategy involves the conversion of the dibromide to a protected thiol, such as a thioacetate (B1230152) or an S-alkyl isothiouronium salt, followed by oxidative chlorination. organic-chemistry.orggoogle.com For example, 1,4-dibromobutane can be reacted with thiourea to form an intermediate which is then treated with an oxidative chlorinating agent to yield 1,4-butanedisulfonyl chloride. google.com

Another established route to a related compound, 4-chlorobutane-1-sulfonyl chloride, involves the ring-opening of 1,4-butane sultone with thionyl chloride. chemicalbook.com This highlights the utility of cyclic precursors in accessing linear sulfonyl chlorides.

Strategies for Incorporating Fluorine Atoms into Butane Sulfonyl Chloride Structures

Pre-functionalization for Geminal or Vicinal Difluorination

This strategy involves synthesizing a butane derivative that already contains the desired fluorine atoms before converting it to the sulfonyl chloride. For 4,4-difluorobutane-1-sulfonyl chloride, a key intermediate would be a 1-halo-4,4-difluorobutane. This precursor could then be converted to the target sulfonyl chloride through methods such as reaction with a sulfite (B76179) salt followed by chlorination.

The synthesis of such geminal difluorinated precursors can be achieved through various modern fluorination techniques. researchgate.net For instance, the fluorination of a corresponding ketone with reagents like diethylaminosulfur trifluoride (DAST) is a common method for installing a geminal difluoro group.

Post-synthesis Fluorination on Aliphatic Chains

Introducing fluorine atoms after the sulfonyl chloride has been formed is generally more challenging due to the reactivity of the sulfonyl chloride moiety. Direct fluorination of C-H bonds on an unactivated aliphatic chain is often unselective.

However, a more viable approach is the conversion of a sulfonyl chloride to a sulfonyl fluoride (B91410). This is typically achieved through a halide exchange reaction, where the sulfonyl chloride is treated with a fluoride source such as potassium fluoride or potassium bifluoride. ccspublishing.org.cnmdpi.comresearchgate.net This transformation is well-established and offers a route to sulfonyl fluorides from their more readily accessible sulfonyl chloride counterparts. mdpi.comorganic-chemistry.org While this does not create a C-F bond on the butane chain, it modifies the sulfonyl halide group, which can be a desirable transformation in certain synthetic contexts.

| Strategy | Description | Example Reagents/Methods |

| Pre-functionalization | Fluorine atoms are introduced to the starting material before the sulfonyl chloride group is formed. | Fluorination of a ketone with DAST to create a geminal difluoro group. researchgate.net |

| Post-synthesis Fluorination (Halide Exchange) | The sulfonyl chloride is converted to a sulfonyl fluoride. | Reaction of the sulfonyl chloride with KF or KHF₂. ccspublishing.org.cnmdpi.com |

Mechanistic Investigations and Reaction Pathway Elucidation in Fluorinated Sulfonyl Chloride Chemistry

Elucidation of Reaction Intermediates in Sulfonyl Chloride Transformations

The transformations of sulfonyl chlorides can proceed through various reactive intermediates, the nature of which is dictated by the reaction conditions and the structure of the sulfonyl chloride.

In the presence of a base, primary and secondary alkanesulfonyl chlorides with α-hydrogens can undergo elimination to form highly reactive sulfene (B1252967) intermediates (RCH=SO₂). For instance, studies on phenylmethanesulfonyl chloride have shown that under basic conditions, the reaction proceeds via a sulfene intermediate, which is demonstrated by hydrogen-deuterium exchange experiments. mdpi.com In neutral conditions, however, the reaction follows a direct substitution pathway. mdpi.com Given its structure, 4,4-Difluorobutane-1-sulfonyl chloride could potentially form a sulfene intermediate under basic conditions.

In reactions with imines, alkanesulfonyl chlorides can form N-alkanesulfonyliminium ions . These intermediates are generated through the sulfonylation of the imine nitrogen. The subsequent reaction pathway of these iminium ions depends on the specific reactants and conditions. For example, they can be attacked by nucleophiles present in the reaction mixture, such as water or chloride anions. researchgate.net

The conversion of sulfonyl chlorides to other sulfonyl derivatives, such as sulfonyl fluorides, may also involve distinct intermediates. For example, in the conversion of sulfonic acids to sulfonyl fluorides using thionyl fluoride (B91410) and DMF, a DMF-activated intermediate is proposed to be involved in the reaction mechanism. nih.gov

Understanding Regio- and Stereoselectivity in Fluorinated Sulfonyl Chloride Reactions

The presence of fluorine atoms in an alkyl chain can significantly influence the regio- and stereoselectivity of reactions involving a sulfonyl chloride group.

In the context of reactions with imines, the formation of β-sultams from alkanesulfonyl chlorides has been observed to be highly stereoselective. For example, the reaction of ethoxycarbonylmethanesulfonyl chloride with various linear imines yields trans-β-sultams exclusively. researchgate.net This stereochemical outcome is a key feature of the sulfa-Staudinger reaction. The fluorinated alkyl chain in 4,4-Difluorobutane-1-sulfonyl chloride could potentially influence the stereochemical course of such cycloaddition reactions.

Catalysis and Kinetic Studies in Conversions Involving Sulfonyl Chlorides

Kinetic studies are crucial for elucidating the mechanisms of reactions involving sulfonyl chlorides. The solvolysis of primary and secondary alkanesulfonyl chlorides is generally proposed to proceed through a concerted SN2 mechanism. mdpi.com This pathway involves a direct nucleophilic attack by the solvent on the sulfur atom, with a synchronous breaking of the sulfur-chlorine bond. The low development of charge at the sulfur atom during this process is supported by the small variation in reaction rates observed for a range of primary and secondary alkyl groups. mdpi.com It is expected that the solvolysis of 4,4-Difluorobutane-1-sulfonyl chloride would also follow this concerted SN2 pathway.

The table below summarizes kinetic data for the solvolysis of related sulfonyl chlorides, illustrating the influence of the alkyl group on the reaction rate.

| Sulfonyl Chloride | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Proposed Mechanism |

| Methanesulfonyl chloride | 97% TFE | 25.0 | 1.13 x 10⁻⁵ | Concerted SN2 |

| Ethanesulfonyl chloride | 97% TFE | 25.0 | 1.48 x 10⁻⁵ | Concerted SN2 |

| 1-Propanesulfonyl chloride | 97% TFE | 25.0 | 1.80 x 10⁻⁵ | Concerted SN2 |

| 2-Propanesulfonyl chloride | 97% TFE | 25.0 | 2.05 x 10⁻⁵ | Concerted SN2 |

Data adapted from studies on alkanesulfonyl chloride solvolysis. TFE = 2,2,2-trifluoroethanol.

Catalysis can play a significant role in reactions of sulfonyl chlorides. For instance, the coupling of sulfonyl chlorides with aliphatic halides can be mediated by magnesium. rsc.org In this process, the sulfonyl chloride is first reduced to a magnesium sulfinate salt, which is then alkylated. Furthermore, the development of biomimetic catalysts utilizing polyfluoroalkyl chains for reactions in aqueous media highlights the potential for designing specialized catalytic systems for fluorinated compounds. nih.gov

Computational and Theoretical Studies on Fluorinated Butane Sulfonyl Chlorides

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of fluorinated sulfonyl chlorides. fluorine1.runih.gov DFT methods, such as those using the B3LYP functional, can accurately compute molecular geometries, vibrational frequencies, and electronic properties. nih.gov

For 4,4-Difluorobutane-1-sulfonyl chloride, DFT calculations would reveal a significant polarization of the molecule. The high electronegativity of the fluorine and oxygen atoms, combined with the chlorine atom, leads to a complex distribution of electron density. The molecular electrostatic potential (MEP) map, a key output of these calculations, would highlight electrophilic and nucleophilic regions. The areas around the sulfonyl oxygens and fluorine atoms would be electron-rich (negative electrostatic potential), while the sulfur atom and the carbon atoms bonded to the electronegative groups would be electron-deficient (positive electrostatic potential), indicating their susceptibility to nucleophilic attack.

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, quantify the chemical behavior of the molecule. researchgate.netirjweb.com These descriptors provide a quantitative basis for understanding the molecule's stability and reactivity. While specific values for 4,4-Difluorobutane-1-sulfonyl chloride are not published, calculations on analogous molecules provide expected ranges. researchgate.net

| Reactivity Descriptor | Symbol | Formula | Predicted Significance for 4,4-Difluorobutane-1-sulfonyl chloride |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Indicates resistance to change in electron configuration; a large HOMO-LUMO gap suggests high stability. |

| Electronic Chemical Potential | µ | (EHOMO + ELUMO)/2 | Measures the "escaping tendency" of electrons; a negative value indicates stability. |

| Electrophilicity Index | ω | µ²/2η | Quantifies the ability of the molecule to accept electrons; the sulfonyl group suggests a moderate to high electrophilicity. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butane (B89635) chain in 4,4-Difluorobutane-1-sulfonyl chloride allows it to adopt various conformations. Conformational analysis, often performed using DFT or other computational methods, is crucial for identifying the most stable geometries (conformers) and understanding the energy barriers between them. Studies on related 1,3-difluorinated alkanes show that the gauche arrangement of substituents can be highly influential, and the relative stability of conformers is significantly dependent on the polarity of the medium. nih.gov For 4,4-Difluorobutane-1-sulfonyl chloride, a key aspect would be the orientation of the C-F bonds relative to the C-S bond and the bulky sulfonyl chloride group. Relaxed potential energy scans can map the energy landscape as a function of dihedral angle rotations, revealing the lowest energy states. nih.gov

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in solution. By simulating the movement of the molecule and surrounding solvent over time, MD can predict macroscopic properties and analyze how the molecule's conformation changes in a condensed phase. researchgate.net Such simulations would show the preferred solvation shells around the polar sulfonyl chloride head and the fluorinated tail, as well as the dynamic equilibrium between different conformers.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surfaces)

In the solid state, the arrangement of molecules is dictated by a network of intermolecular interactions. rsc.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov By mapping properties onto a surface defined by the molecule's electron density, it is possible to identify the specific atoms involved in intermolecular contacts and their relative importance.

Although a specific crystal structure for 4,4-Difluorobutane-1-sulfonyl chloride is not publicly available, analysis of related fluorinated and non-fluorinated sulfonyl chlorides allows for a detailed prediction of its crystal packing behavior. rsc.orgnih.gov The dominant interactions are expected to involve the highly polarized sulfonyl group and the halogen atoms.

Key predicted intermolecular contacts include:

C—H···O Hydrogen Bonds: Interactions between hydrogen atoms on the butane chain and the sulfonyl oxygen atoms of neighboring molecules are expected to be a major contributor to the crystal packing. nih.gov

Cl···O Interactions: Close contacts between the chlorine atom of the sulfonyl chloride group and the oxygen atoms of an adjacent molecule are a common feature in the crystal structures of sulfonyl chlorides, playing a significant role in stabilizing the lattice. rsc.orgnih.gov

F···F and F···H Contacts: The difluorinated tail would likely segregate, leading to fluorine-rich regions in the crystal packing, stabilized by F···F interactions. rsc.org

Theoretical Insights into Bond Dissociation Energies and Frontier Molecular Orbitals

The reactivity of 4,4-Difluorobutane-1-sulfonyl chloride is fundamentally governed by its bond strengths and electronic orbitals. Theoretical calculations provide quantitative estimates for these properties.

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. mdpi.com The S-Cl bond is often the most reactive site in sulfonyl chlorides. High-level quantum chemical calculations on related compounds have determined the S-Cl BDE for various sulfonyl chlorides. researchgate.net For instance, the calculated S-Cl BDE for CF₃SO₂Cl is 267.2 kJ mol⁻¹, while experimental measurements for CH₃SO₂Cl yield a value of approximately 295 kJ mol⁻¹. researchgate.netrsc.orgresearchgate.net The BDE for 4,4-Difluorobutane-1-sulfonyl chloride is expected to fall within this range, indicating a moderately labile bond susceptible to cleavage in radical reactions. The C-S and C-F bonds would be significantly stronger.

| Compound | S-Cl Bond Dissociation Energy (kJ mol⁻¹) | Method |

|---|---|---|

| FSO₂Cl | 283.0 | G4 Calculation researchgate.net |

| CH₃SO₂Cl | ~295 | Photoacoustic Calorimetry rsc.orgresearchgate.net |

| CF₃SO₂Cl | 267.2 | G4 Calculation researchgate.net |

| PhSO₂Cl | ~295 | Photoacoustic Calorimetry rsc.orgresearchgate.net |

Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org For 4,4-Difluorobutane-1-sulfonyl chloride, the HOMO is expected to be localized on the non-bonding orbitals of the chlorine and oxygen atoms. The LUMO is likely to be an antibonding σ* orbital associated with the S-Cl bond.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netschrodinger.com Nucleophilic attack on the molecule would involve the interaction of the nucleophile's HOMO with the LUMO of the sulfonyl chloride, leading to the cleavage of the S-Cl bond. The energy and localization of these FMOs, readily calculated using DFT, are thus excellent predictors of the molecule's reaction pathways. researchgate.netyoutube.com

Advanced Research Applications of Fluorinated Sulfonyl Chlorides in Chemical Science

Applications in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its efficiency and the stability of the resulting linkages. researchgate.net While sulfonyl fluorides are the more common partners in SuFEx reactions due to their higher stability and resistance to reduction, sulfonyl chlorides serve as crucial precursors. sigmaaldrich.comenamine.net The conversion of a sulfonyl chloride to a sulfonyl fluoride is a common synthetic strategy to access these valuable reagents. organic-chemistry.orgnih.gov

The primary role of a compound like 4,4-Difluorobutane-1-sulfonyl chloride in the context of SuFEx would be as a synthetic intermediate. It can be readily converted to the corresponding 4,4-Difluorobutane-1-sulfonyl fluoride. This transformation is typically achieved through a nucleophilic fluoride exchange, for instance, using potassium fluoride. organic-chemistry.orgnih.gov Once converted, the resulting sulfonyl fluoride becomes a valuable building block for SuFEx chemistry.

The SuFEx reaction involves the coupling of a sulfonyl fluoride with a silyl (B83357) ether or an alcohol to form a highly stable sulfonate ester linkage. researchgate.net This chemistry is characterized by its high yield, broad functional group tolerance, and the absence of byproducts, fulfilling the criteria for a "click" reaction. sigmaaldrich.com Aliphatic sulfonyl fluorides, such as the derivative of 4,4-Difluorobutane-1-sulfonyl chloride, are particularly useful in SuFEx applications. enamine.netenamine.net They offer a combination of stability and reactivity that makes them suitable for connecting molecular fragments in various contexts, from drug discovery to materials science. researchgate.netenamine.net

Table 1: Potential Role of 4,4-Difluorobutane-1-sulfonyl chloride in SuFEx Chemistry

| Step | Compound | Role | Key Transformation |

| 1 | 4,4-Difluorobutane-1-sulfonyl chloride | Precursor | Conversion to Sulfonyl Fluoride |

| 2 | 4,4-Difluorobutane-1-sulfonyl fluoride | SuFEx Reagent | Reaction with silyl ethers/alcohols |

| 3 | Difluorinated Sulfonate Ester | Product | Stable molecular linkage |

Role in the Design and Synthesis of Complex Organic Building Blocks

Sulfonyl chlorides are highly versatile reagents for the synthesis of complex organic molecules due to their reactivity towards a wide range of nucleophiles. acs.org This reactivity allows for the introduction of the sulfonyl group and its associated functionality into diverse molecular scaffolds. 4,4-Difluorobutane-1-sulfonyl chloride, with its difluorinated alkyl chain, can be used to create building blocks with unique electronic properties and potential biological activity.

One of the most common applications of sulfonyl chlorides is in the synthesis of sulfonamides, which are formed by reacting the sulfonyl chloride with a primary or secondary amine. wikipedia.org Sulfonamides are a prominent class of compounds in medicinal chemistry. The difluorobutyl moiety from 4,4-Difluorobutane-1-sulfonyl chloride could be incorporated into new drug candidates to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

Furthermore, sulfonyl chlorides can be used to synthesize sulfonate esters by reaction with alcohols. wikipedia.org These esters can act as protecting groups or as intermediates in further synthetic transformations. The presence of fluorine atoms in the alkyl chain can influence the reactivity and stability of these esters.

The synthesis of complex, functionalized multisulfonyl chlorides has been demonstrated as a strategy for creating dendritic and other intricate organic architectures. acs.org While this research has focused on aromatic systems, the principle of using sulfonyl chlorides as key reactive handles for building complexity can be extended to aliphatic systems.

Table 2: Synthetic Applications of Fluorinated Sulfonyl Chlorides

| Reaction Type | Nucleophile | Product | Significance |

| Sulfonamide Formation | Amines | Sulfonamides | Access to medicinally relevant compounds |

| Sulfonate Ester Formation | Alcohols | Sulfonate Esters | Intermediates and protecting groups |

| Friedel-Crafts Reaction | Arenes | Sulfones | Carbon-sulfur bond formation |

Contributions to Materials Science and Polymer Chemistry

In materials science, sulfonyl chlorides are utilized for the modification of surfaces and the synthesis of functional polymers. The introduction of fluorinated moieties can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance. mdpi.com

Fluorinated polymers are considered smart materials with applications in the biomedical field due to their unique properties. mdpi.com While the direct polymerization of 4,4-Difluorobutane-1-sulfonyl chloride is not a primary application, it can be used to functionalize existing polymers. For example, polymers with nucleophilic groups (e.g., amines or hydroxyls) can be modified by reacting them with the sulfonyl chloride to introduce the difluorobutylsulfonyl side chain. This can alter the surface properties of the polymer, making it more hydrophobic or oleophobic.

The use of sulfonyl chlorides for the postsynthetic modification of metal-organic frameworks (MOFs) has been reported. rsc.orgrsc.orgresearchgate.net This technique allows for the introduction of new functional groups into the MOF structure, thereby tuning its properties for applications in gas storage, separation, and catalysis. A fluorinated sulfonyl chloride could be used to introduce fluorine into the pores of a MOF, which could have interesting effects on its interaction with guest molecules.

Electrochemical Applications and Surface Modification Methodologies

The field of electrochemistry can utilize sulfonyl chlorides for the modification of electrode surfaces. By grafting molecules onto a surface, its chemical and physical properties can be precisely controlled. This is crucial for applications in sensors, catalysis, and energy storage.

A common method for surface modification involves the reaction of a surface-bound functional group with a reactive molecule like a sulfonyl chloride. For instance, a surface functionalized with amine groups can be reacted with 4,4-Difluorobutane-1-sulfonyl chloride to create a stable sulfonamide linkage, thereby tethering the difluorobutyl group to the surface. This can be used to create hydrophobic or chemically resistant coatings.

Research has demonstrated the chemical modification of sulfonated membranes by converting the sulfonate groups to sulfonyl chlorides, which are then reacted with diamines. nih.gov This process alters the membrane's selectivity for ion transport, an important consideration in technologies such as fuel cells and electrodialysis. The presence of the fluorinated alkyl chain from a reagent like 4,4-Difluorobutane-1-sulfonyl chloride could further enhance the performance and stability of such modified membranes.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,4-Difluorobutane-1-sulfonyl chloride, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three non-equivalent methylene groups in the butane (B89635) chain. The protons on the carbon adjacent to the sulfonyl chloride group (C1) would appear as the most downfield triplet due to the strong electron-withdrawing effect of the SO₂Cl group. The protons on C2 would likely appear as a multiplet, split by the adjacent protons on C1 and C3. The protons on C3, adjacent to the difluorinated carbon, would also present as a multiplet, with coupling to both the C2 protons and the fluorine atoms on C4. The terminal CHF₂ group itself does not have protons, but its influence is observed in the coupling patterns of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms in the butane chain. The carbon atom bonded to the sulfonyl chloride group (C1) is expected to be the most deshielded, appearing at the lowest field. The chemical shifts of the other carbon atoms (C2, C3, and C4) will be influenced by their proximity to the electron-withdrawing sulfonyl chloride and difluoro groups. The signal for the difluorinated carbon (C4) will appear as a triplet due to C-F coupling.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 4,4-Difluorobutane-1-sulfonyl chloride, a single signal is expected for the two equivalent fluorine atoms. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons on C3. The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atoms.

Table 1: Predicted NMR Spectroscopic Data for 4,4-Difluorobutane-1-sulfonyl chloride

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H (on C1) | 3.8 - 4.0 | Triplet (t) | 7-8 |

| ¹H (on C2) | 2.2 - 2.4 | Multiplet (m) | - |

| ¹H (on C3) | 2.0 - 2.2 | Multiplet (m) | - |

| ¹³C (C1) | 55 - 60 | - | - |

| ¹³C (C2) | 28 - 32 | - | - |

| ¹³C (C3) | 30 - 35 (t) | Triplet (t) | 20-25 (C-F) |

| ¹³C (C4) | 115 - 120 (t) | Triplet (t) | 240-250 (C-F) |

| ¹⁹F | -115 to -125 | Triplet (t) | 55-60 (H-F) |

Note: The data in this table are predicted values based on the analysis of similar chemical structures and established principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of 4,4-Difluorobutane-1-sulfonyl chloride and to gain insights into its structure through the analysis of its fragmentation patterns. nih.gov Upon ionization, the molecule will form a molecular ion (M⁺), and the mass-to-charge ratio (m/z) of this ion will confirm the molecular weight of the compound. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for any fragment containing a chlorine atom, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is expected to occur at the weakest bonds. Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine radical (·Cl) and the entire sulfonyl chloride group (·SO₂Cl). Cleavage of the carbon-carbon bonds in the butane chain will also lead to a series of characteristic fragment ions. The presence of the fluorine atoms will influence the fragmentation pattern, and fragments containing fluorine will be readily identifiable by their specific mass.

Table 2: Predicted Mass Spectrometry Fragmentation Data for 4,4-Difluorobutane-1-sulfonyl chloride

| m/z Value | Possible Fragment Ion |

| 192/194 | [C₄H₇F₂SO₂Cl]⁺ (Molecular Ion) |

| 157 | [C₄H₇F₂SO₂]⁺ |

| 99/101 | [SO₂Cl]⁺ |

| 93 | [C₄H₇F₂]⁺ |

| 64 | [SO₂]⁺ |

| 51 | [CHF₂]⁺ |

Note: The data in this table are predicted values based on common fragmentation patterns of analogous compounds. The relative abundances of the fragments would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 4,4-Difluorobutane-1-sulfonyl chloride. nih.gov The IR spectrum will display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent peaks in the IR spectrum are expected to be the strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. nih.gov The C-H stretching vibrations of the methylene groups in the butane chain will be observed in the 2850-3000 cm⁻¹ region. The presence of the C-F bonds will give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The S-Cl stretching vibration is expected to appear as a weaker absorption in the lower frequency region of the spectrum.

Table 3: Predicted Infrared (IR) Absorption Bands for 4,4-Difluorobutane-1-sulfonyl chloride

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2950 - 3000 | C-H stretch (alkane) | Medium |

| 1370 - 1410 | S=O stretch (asymmetric) | Strong |

| 1166 - 1204 | S=O stretch (symmetric) | Strong |

| 1050 - 1150 | C-F stretch | Strong |

| 700 - 800 | S-Cl stretch | Medium |

| 500 - 600 | C-S stretch | Medium |

Note: The data in this table are predicted values based on characteristic IR absorption frequencies for the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, provided that a suitable single crystal of the compound can be obtained. This technique would provide accurate bond lengths, bond angles, and torsional angles for 4,4-Difluorobutane-1-sulfonyl chloride.

Future Research Directions for 4,4 Difluorobutane 1 Sulfonyl Chloride Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of sulfonyl chlorides often involves harsh and hazardous reagents such as chlorosulfonic acid, thionyl chloride, or bleach. rsc.orgorganic-chemistry.orgorganic-chemistry.org A primary future objective is to develop greener synthetic routes for 4,4-Difluorobutane-1-sulfonyl chloride and its corresponding sulfonyl fluoride (B91410). Research is moving towards methods that minimize waste, avoid toxic reagents, and reduce energy consumption.

Key areas of development include:

Aqueous Halogen Exchange (Halex): A promising sustainable method involves the conversion of sulfonyl chlorides to the more stable and selectively reactive sulfonyl fluorides. This can be achieved using simple fluoride salts like potassium bifluoride (KHF₂) in water, a process that is profoundly effective and environmentally benign. theballlab.com Simple and mild procedures using potassium fluoride (KF) in a water/acetone biphasic mixture have also been demonstrated to produce sulfonyl fluorides in high yields from their chloride precursors. sigmaaldrich.com

Electrochemical Synthesis: Electrochemical methods offer a modern, sustainable approach to forming sulfonyl fluorides from thiols or disulfides. organic-chemistry.org These processes can be rapid and avoid the use of harsh chemical oxidants, proceeding through radical intermediates under mild conditions. organic-chemistry.org

Solvent-Free Mechanochemistry: Mechanochemical synthesis, using techniques like ball milling, represents a significant advance in green chemistry. researchgate.net A sustainable, solvent-free procedure for synthesizing sulfonyl fluorides from stable sulfonyl imidazole (B134444) precursors using potassium bifluoride in a mixer mill has been developed. kuleuven.beacs.orgkuleuven.be This approach reduces reaction times and waste, offering considerable ecological advantages. researchgate.netkuleuven.be

Future work will likely focus on adapting these greener principles to the specific synthesis of aliphatic fluorinated compounds like 4,4-Difluorobutane-1-sulfonyl chloride, moving away from traditional, less environmentally friendly chlorination and oxidation methods. organic-chemistry.orgorganic-chemistry.org

Exploration of Novel Reactivity Patterns and Catalytic Systems

While the primary application of 4,4-Difluorobutane-1-sulfonyl chloride is expected to be in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, its reactivity is not limited to this domain. Future research will explore new transformations and the catalytic systems that enable them. The reactivity of sulfonyl chlorides as strong electrophiles allows for a wide range of reactions. nih.gov

Promising research avenues include:

Advanced SuFEx Catalysis: The SuFEx reaction itself can be modulated by a variety of catalysts, including Lewis bases (e.g., triethylamine, DBU), Lewis acids, and bifluoride salts. nih.gov Recent developments include calcium(II) triflimide [Ca(NTf₂)₂] as an efficient Lewis acid catalyst for activating sulfonyl fluorides toward reaction with amines to form sulfonamides. theballlab.com Investigating how these catalysts perform with aliphatic sulfonyl fluorides derived from 4,4-Difluorobutane-1-sulfonyl chloride could unlock new selective transformations.

C-H Functionalization: Novel reactivity patterns can be explored, such as the formal sulfonylation of unactivated C–H bonds. For example, 4-picoline derivatives can be converted to the corresponding aryl picolyl sulfones using aryl sulfonyl chlorides in the presence of a base and a catalytic amount of DMAP. rsc.org Applying similar strategies to 4,4-Difluorobutane-1-sulfonyl chloride could lead to new methods for carbon-sulfur bond formation.

Activation of Stable Moieties: Methods for the in-situ generation of sulfonyl chlorides from highly stable precursors like sulfonamides, using activating reagents such as Pyry-BF₄, are emerging. researchgate.net This allows for late-stage functionalization of complex molecules, a strategy that could be adapted to incorporate the 4,4-difluorobutane moiety into diverse molecular scaffolds. researchgate.net

The development of new catalytic systems will be crucial for controlling the regioselectivity and stereoselectivity of reactions involving this difluorinated building block.

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Mechanochemistry)

To improve the safety, efficiency, and scalability of reactions involving 4,4-Difluorobutane-1-sulfonyl chloride, its integration with advanced synthetic methodologies is a key area for future research.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch methods, particularly for highly exothermic or hazardous reactions, which are common in sulfonyl chloride synthesis. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to improved safety, higher yields, and greater reproducibility. Protocols for the synthesis of sulfonyl chlorides from thiols and disulfides in continuous flow have been developed, demonstrating high space-time yields and circumventing thermal runaway risks. Applying these techniques to the synthesis and subsequent reactions of 4,4-Difluorobutane-1-sulfonyl chloride could enable safer and more efficient manufacturing processes.

Mechanochemistry: As mentioned, mechanochemistry provides a solvent-free alternative for synthesis. researchgate.net The synthesis of various sulfur(VI) fluorides has been successfully achieved using mixer mill conditions, often with shorter reaction times compared to solution-based methods. kuleuven.beacs.org This technique overcomes solubility issues and reduces solvent waste, aligning with the principles of green chemistry. researchgate.netkuleuven.be Exploring the mechanochemical conversion of 4,4-Difluorobutane-1-sulfonyl chloride to its fluoride analogue or its direct use in SuFEx-type reactions under ball-milling conditions is a promising future direction.

Expanding the Scope of SuFEx-Based Applications

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of modern "click chemistry," valued for its reliability and wide scope. sigmaaldrich.comnih.gov The 4,4-difluorobutane moiety, when incorporated into molecules via SuFEx, could impart unique physicochemical properties such as altered lipophilicity, metabolic stability, and binding characteristics.

Future applications to be explored include:

Materials Science: The SuFEx reaction is used to connect molecular building blocks to create novel polymers and materials. sigmaaldrich.com The incorporation of the 4,4-difluorobutylsulfonyl group could lead to new functional polymers with tailored thermal stability, dielectric properties, or hydrophobicity.

Drug Discovery and Chemical Biology: Sulfonyl fluorides are valuable as covalent inhibitors and chemical probes for studying biological systems. The latent reactivity of the sulfonyl fluoride group allows it to form covalent bonds with nucleophilic amino acid residues in proteins. nih.gov Using a 4,4-difluorobutane-containing probe could allow for fine-tuning of binding interactions or serve as a reporter group for imaging applications.

Development of Novel Connective Hubs: SuFEx chemistry relies on versatile hubs that can link different molecular fragments. nih.gov 4,4-Difluorobutane-1-sulfonyl chloride (or its fluoride derivative) can serve as a new hub, enabling the rapid synthesis of libraries of complex molecules with potential applications in agrochemicals and pharmaceuticals.

The unique electronic and steric properties of the difluoroalkyl chain make it an attractive component for designing next-generation SuFEx reagents.

Computational Design and Predictive Modeling for Fluorinated Sulfonyl Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, which can accelerate the discovery and optimization of new chemical entities and reactions.

Future research in this area should include:

Mechanistic Insights: Computational calculations, such as Density Functional Theory (DFT), can elucidate reaction mechanisms. kuleuven.be These studies can help understand the electron transfer processes and transition states involved in the synthesis and reactions of 4,4-Difluorobutane-1-sulfonyl chloride, guiding the development of more efficient catalytic systems.

Structure-Property Relationships: Computational modeling can be used to predict the structure-property correlations of materials and molecules containing the 4,4-difluorobutylsulfonyl moiety. kuleuven.be Techniques like Hirshfeld surface analysis can reveal non-covalent interactions that govern the solid-state packing and properties of new materials. researchgate.net

Predictive Modeling: Machine learning and other predictive models are becoming increasingly important in chemistry. These models could be trained on experimental data to predict the reactivity of various fluorinated sulfonyl systems with different nucleophiles or to forecast the biological activity or material properties of the resulting products, thereby streamlining the discovery process.

By combining computational design with experimental work, researchers can more rationally design novel fluorinated sulfonyl systems with desired properties and functions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4,4-Difluorobutane-1-sulfonyl chloride, and what intermediates are critical for its preparation?

- Methodology : Synthesis typically involves fluorination of butane precursors followed by sulfonation. A key intermediate is 4,4-difluorobutane-1-thiol, which is oxidized to the sulfonic acid using chlorine gas in aqueous HCl. Subsequent treatment with PCl₅ or SOCl₂ yields the sulfonyl chloride. Structural analogs like biphenylsulfonyl chlorides (e.g., 4-biphenylsulfonyl chloride) highlight the importance of controlling reaction stoichiometry and temperature to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing 4,4-Difluorobutane-1-sulfonyl chloride?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H and ¹³C NMR confirm alkyl chain integrity.

- HPLC Analysis : Use a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) to assess purity, as described in pharmacopeial methods for sulfonamide derivatives .

- X-ray Crystallography : For structural confirmation, single-crystal diffraction (as applied to fluorinated diketones in ) resolves bond angles and steric effects .

Q. What handling and storage protocols are essential for maintaining the stability of 4,4-Difluorobutane-1-sulfonyl chloride?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols for similar sulfonyl chlorides recommend fume hoods and PPE due to moisture sensitivity and corrosivity .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents affect the sulfonyl chloride group’s reactivity in nucleophilic substitutions?

- Methodology : Fluorine’s inductive effect increases the electrophilicity of the sulfur atom, accelerating reactions with amines or alcohols. Compare kinetic studies with non-fluorinated analogs (e.g., biphenylsulfonyl chloride in ) to quantify rate enhancements. Computational modeling (DFT) can map charge distribution and transition states .

Q. What experimental strategies minimize hydrolysis of the sulfonyl chloride group during aqueous-phase reactions?

- Methodology :

- pH Control : Maintain acidic conditions (pH < 5) using acetate buffers, as demonstrated in HPLC mobile phase preparation for sulfonate derivatives .

- Protective Groups : Temporarily block reactive sites with silyl ethers or trityl groups.

- Low-Temperature Reactions : Conduct syntheses at 0–5°C to slow hydrolysis kinetics.

Q. Can computational models predict regioselectivity in reactions involving 4,4-Difluorobutane-1-sulfonyl chloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.